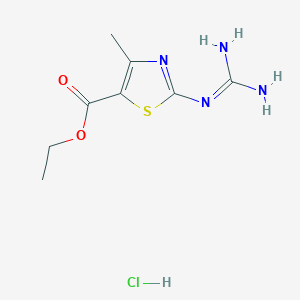
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN4O2S . It has a molecular weight of 264.73 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a melting point of 219 - 221°C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its corrosion inhibition properties. For instance, its efficiency in preventing the corrosion of AA6061 alloy in hydrochloric acid media was explored through weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization methods. The compound acts as a mixed-type inhibitor, with its efficiency improving alongside the increase in inhibitor concentration and temperature. The chemisorption on the metal surface is suggested by kinetic and thermodynamic parameters, and a protective film formation on the metal surfaces was confirmed through surface morphology studies (Raviprabha & Bhat, 2019).
Synthetic Chemistry
This compound also finds applications in synthetic chemistry, contributing to the synthesis of various heterocyclic compounds. For example, it has been used in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazolecarboxylates and further into pyridopyrimidinyl thiazolecarboxylates, showcasing its versatility in the synthesis of complex organic molecules (Žugelj et al., 2009). Additionally, its role in the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its applications in forming hydrogen-bonded structures have been documented, highlighting its importance in crystallography and molecular interaction studies (Lynch & Mcclenaghan, 2004).
Antimicrobial Studies
Research on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has also been conducted to explore their antimicrobial potential. These studies involved the synthesis of derivatives and their subsequent testing against bacterial and fungal strains, contributing valuable insights into the structure-activity relationships of thiazole derivatives (Desai, Bhatt, & Joshi, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZWYNDWOXSKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592785 |
Source


|
| Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | |
CAS RN |
131184-96-8 |
Source


|
| Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)







![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)